(4S)-4-Hydroxypentan-2-one
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Overview
Description
(4S)-4-Hydroxypentan-2-one is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(4S)-4-Hydroxypentan-2-one can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-2-pentanone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxopentanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and controlled reaction conditions to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxopentanoic acid.
Reduction: It can be reduced to 4-hydroxypentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4-oxopentanoic acid.
Reduction: 4-hydroxypentanol.
Substitution: Various substituted pentanones depending on the reagent used.
Scientific Research Applications
(4S)-4-Hydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is investigated for its potential role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4S)-4-Hydroxypentan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl group and the ketone functionality allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Hydroxypentan-2-one: The enantiomer of (4S)-4-Hydroxypentan-2-one, differing only in the spatial arrangement of atoms.
4-Hydroxy-2-pentanone: A racemic mixture containing both (4S) and (4R) enantiomers.
4-Oxopentanoic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.
Properties
CAS No. |
73836-68-7 |
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Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(4S)-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
PCYZZYAEGNVNMH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C)O |
Canonical SMILES |
CC(CC(=O)C)O |
Origin of Product |
United States |
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